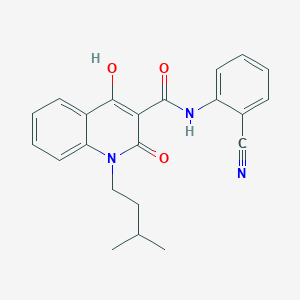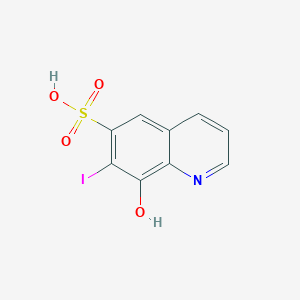
2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a nitrophenyl acetamide group, which imparts distinct chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
科学的研究の応用
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity. These interactions can lead to various cellular effects, including apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar structural features.
2-nitrophenylacetyl chloride: A precursor used in the synthesis of the target compound.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A structurally related compound with different biological activities.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is unique due to its combination of the benzotriazole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C14H11N5O3 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
2-(benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H11N5O3/c20-14(15-10-5-1-4-8-13(10)19(21)22)9-18-12-7-3-2-6-11(12)16-17-18/h1-8H,9H2,(H,15,20) |
InChIキー |
FSLNTHRHOBKMIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
溶解性 |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)
![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)








